6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
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Overview
Description
6,7-Dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a heterocyclic compound that features a fused ring system combining thiazole and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with a chlorinated thiazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6,7-Dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]benzimidazole: Lacks the dichloro substitution but shares the core structure.
Thiazolo[4,5-d]pyrimidine: Another fused heterocyclic system with similar chemical properties.
Benzothiazole: Contains a thiazole ring fused to a benzene ring, similar in structure but different in biological activity.
Uniqueness
6,7-Dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of chlorine atoms can enhance its lipophilicity and binding affinity to certain molecular targets, making it a valuable compound for drug development.
Properties
IUPAC Name |
6,7-dichloro-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2OS/c10-4-1-6-7(2-5(4)11)13-8(14)3-15-9(13)12-6/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTZPKZWBVIZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C3=CC(=C(C=C3N=C2S1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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